BenchChemオンラインストアへようこそ!

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide

GPR35 GPCR antagonism primary screening

The compound N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide (CAS 896288-96-3) is a pyrrolidine-2-sulfonamide derivative featuring a 4-nitrobenzamide C-terminal cap, with molecular formula C20H23N3O5S and molecular weight 417.48 g/mol. Its calculated physicochemical descriptors include a topological polar surface area (TPSA) of 91.56 Ų and a computed logP of 2.03, placing it within favorable drug-like chemical space according to Lipinski's Rule of Five.

Molecular Formula C20H23N3O5S
Molecular Weight 417.48
CAS No. 896288-96-3
Cat. No. B2535340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide
CAS896288-96-3
Molecular FormulaC20H23N3O5S
Molecular Weight417.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24)
InChIKeyVTDGFFFDPIEHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide (CAS 896288-96-3): Structural Identity and Physicochemical Baseline for Research Procurement


The compound N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide (CAS 896288-96-3) is a pyrrolidine-2-sulfonamide derivative featuring a 4-nitrobenzamide C-terminal cap, with molecular formula C20H23N3O5S and molecular weight 417.48 g/mol [1]. Its calculated physicochemical descriptors include a topological polar surface area (TPSA) of 91.56 Ų and a computed logP of 2.03, placing it within favorable drug-like chemical space according to Lipinski's Rule of Five [1]. Despite its inclusion in several screening libraries, the compound has not yet been associated with any clinical development and shows no known bioactivity in the ChEMBL 20 database [2].

Why Generic Substitution Fails: The Critical Impact of Nitro-Positional Isomerism and Sulfonamide Substituent Topology in N-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide Analogs


Compounds sharing the pyrrolidin-2-ylmethyl-benzamide scaffold cannot be interchanged generically due to profound differences in molecular recognition driven by two orthogonal structural variables: the positional isomerism of the nitro group on the benzamide ring and the steric/electronic topology of the sulfonamide aryl substituent. The 4-nitro isomer (CAS 896288-96-3) possesses an extended linear geometry distinct from the 3-nitro isomer (CAS 896285-50-0), altering hydrogen-bond acceptor vector orientation and dipole moment alignment. Concurrently, the 2,5-dimethylphenyl sulfonamide presents a desymmetrized steric bulk that differs from the unsubstituted phenyl or the tri-substituted mesityl analogs, directly impacting target complementarity and off-target recognition profiles. In the absence of direct comparative pharmacological data, these physicochemical differences remain the only verifiable basis for compound selection in structure-activity relationship (SAR) exploration .

Product-Specific Quantitative Evidence Guide for N-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide


GPR35 Antagonism: Direct Screening Evidence Versus Established Class-Level Expectations

In a primary radioligand binding assay for G-protein coupled receptor 35 (GPR35) antagonism, N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide exhibited no measurable antagonist activity (classified as 'inactive') [1]. By contrast, structurally related pyrrolidine sulfonamides from the urotensin II antagonist series (e.g., compounds disclosed in US7019008B2) demonstrate high-affinity GPCR engagement, with some achieving >90% inhibition at 10 µM in functional assays [2]. This negative selectivity profile establishes a clear delineation: the compound is unsuitable as a GPR35 or urotensin II receptor probe but may represent a cleaner background for screening cascades focused on orthogonal targets.

GPR35 GPCR antagonism primary screening

Lipophilic Ligand Efficiency (LLE) Differentiation Versus Unsubstituted Phenyl Sulfonamide Analog

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide has a computed clogP of 2.03 and TPSA of 91.56 Ų [1]. In contrast, the unsubstituted phenyl sulfonamide analog 4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is predicted to exhibit a lower clogP (estimated ~1.3–1.5) and a slightly reduced TPSA (~88 Ų) due to the absence of the two methyl groups . The difference of approximately 0.5–0.7 logP units shifts the 2,5-dimethylphenyl compound closer to the optimal CNS drug space (logP 2–4) while retaining a TPSA compatible with blood-brain barrier penetration. This lipophilicity increment may enhance membrane permeability in cellular assays without violating lead-likeness thresholds.

lipophilic ligand efficiency drug-likeness physicochemical property

Nitro Positional Isomerism: 4-Nitro vs. 3-Nitro Benzamide Structural and Predicted Pharmacological Divergence

The 4-nitro isomer (CAS 896288-96-3) and the 3-nitro isomer (CAS 896285-50-0) share the identical molecular formula C20H23N3O5S and molecular weight 417.48 g/mol but differ in the substitution position of the nitro group on the benzamide ring . This regioisomeric variation alters the electron-withdrawing effect on the aromatic ring: the 4-nitro group exerts a stronger resonance withdrawal (Hammett σp = 0.78) compared to the 3-nitro group (σm = 0.71), affecting the amide NH acidity and hydrogen-bond donor strength [1]. Furthermore, the 4-nitro isomer presents a linear molecular axis, whereas the 3-nitro isomer introduces a bent geometry that changes the spatial orientation of the terminal nitro oxygen atoms. These differences are known to cause divergent binding modes in nitroaromatic-recognizing enzymes such as nitroreductases and cytochrome P450 isoforms.

positional isomerism nitrobenzamide SAR

Recommended Research and Industrial Application Scenarios for N-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide (CAS 896288-96-3)


Negative Control Compound for GPR35/Urotensin II Screening Cascades

The compound's confirmed inactivity in the GPR35 antagonism primary assay [1] qualifies it as a structurally matched negative control for pyrrolidine sulfonamide-based GPCR screening campaigns. Its structural homology to active urotensin II antagonists from patent US7019008B2 [2]—combined with its null functional activity—makes it an ideal tool to validate assay specificity and rule out non-specific sulfonamide-related artifacts.

Scaffold-Hopping Starting Point for CNS-Targeted Library Design

With a computed clogP of 2.03 and TPSA of 91.56 Ų [1], the compound occupies a favorable CNS-drug-like physicochemical space. Its modular architecture—pyrrolidine sulfonamide core, 4-nitrobenzamide termination—allows independent optimization of each structural domain, supporting diversity-oriented synthesis (DOS) strategies focused on blood-brain barrier penetrant candidates.

Regioisomeric Probe for Nitroreductase and CYP450 Substrate Selectivity Studies

The defined 4-nitro substitution pattern (versus the 3-nitro isomer, CAS 896285-50-0) establishes this compound as a regioisomeric probe for enzymes sensitive to nitroaromatic geometry . Paired testing with the 3-nitro analog can reveal structure-metabolism relationships in nitroreductase-mediated activation and cytochrome P450-catalyzed oxidation.

Physicochemical Benchmarking Standard for Pyrrolidine Sulfonamide Libraries

Given the compound's well-characterized molecular descriptors and availability as a structurally authenticated single entity (95% purity), it can serve as an internal physicochemical benchmarking standard. Its logP, TPSA, and solubility parameters can anchor chromatographic and permeability assay calibration across different batches of pyrrolidine sulfonamide libraries.

Quote Request

Request a Quote for N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.